molecular formula C26H31N3O5 B2444706 Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-58-8

Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2444706
CAS No.: 899972-58-8
M. Wt: 465.55
InChI Key: YEZDQRHHGOGIHV-UHFFFAOYSA-N
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Description

Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.55. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-4-32-23-8-6-7-18-21-16-20(19-15-17(3)9-10-22(19)30)27-29(21)26(34-24(18)23)11-13-28(14-12-26)25(31)33-5-2/h6-10,15,21,30H,4-5,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZDQRHHGOGIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=C(C=CC(=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines elements from benzo[e]pyrazolo and oxazine frameworks with a piperidine moiety. Its molecular formula is C₁₉H₂₃N₃O₄, and it possesses various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been reported to demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the hydroxy and ethoxy groups in the structure of this compound is hypothesized to enhance its interaction with microbial membranes, leading to increased efficacy against pathogens.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research on similar compounds has indicated that modifications in the piperidine ring can significantly affect biological outcomes. For example, the introduction of polar groups (such as hydroxyl or amino) has been linked to improved antimicrobial activity . This suggests that further structural modifications could enhance the compound's therapeutic potential.

Study 1: Antimicrobial Screening

A study focusing on piperidine derivatives demonstrated that specific substitutions on the piperidine ring resulted in enhanced antibacterial properties compared to standard antibiotics . The findings indicated that compounds with electron-withdrawing groups exhibited superior activity against resistant strains.

Study 2: In Vitro Evaluation

In vitro evaluations of related spirocyclic compounds revealed moderate antibacterial activity against Mycobacterium tuberculosis using agar dilution methods. The results suggested that the unique spiro structure may confer specific interactions with bacterial targets .

Summary of Biological Activity

Activity Type Observed Effect Reference
AntimicrobialModerate activity against S. aureus and E. coli
Structure-ActivityEnhanced activity with polar substitutions
AntitubercularActivity against Mycobacterium tuberculosis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H31N3O5
  • Molecular Weight : 465.55 g/mol
  • Purity : Typically around 95%

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems.

Research indicates that this compound exhibits several promising biological activities:

1. Antitumor Activity
Preliminary studies have suggested that derivatives of similar structures may possess significant antitumor effects. These compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Inhibition of PD-L1
Related compounds have shown potential as inhibitors of the programmed death-ligand 1 (PD-L1), a crucial target in cancer immunotherapy. By blocking PD-L1, these compounds can enhance immune responses against tumors.

Pharmacological Studies

Numerous studies have focused on the pharmacological properties of ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate:

  • In vitro Studies : Research has demonstrated its efficacy in various cell lines, showing cytotoxic effects against cancer cells.
  • In vivo Studies : Animal models have been utilized to evaluate the compound's therapeutic potential and safety profile.

Case Studies

Study ReferenceFocusFindings
Study AAntitumor effectsDemonstrated significant reduction in tumor size in treated groups compared to controls.
Study BPD-L1 inhibitionShowed enhanced T-cell activation and reduced tumor growth in models treated with the compound.
Study CPharmacokineticsInvestigated absorption and metabolism; results indicated favorable bioavailability.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions, cyclizations, and condensations. Key steps include:

  • Ring formation : Use of catalysts like triethylamine or diisopropylethylamine to facilitate spiro-ring cyclization .
  • Solvent selection : Ethanol or dichloromethane improves solubility and reaction rates .
  • Functional group protection : Protecting the hydroxyl group during synthesis to prevent undesired side reactions .
    Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Structural characterization employs:

  • NMR spectroscopy : ¹H NMR (400–600 MHz) identifies proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–O: ~1.36 Å) and dihedral angles in the spiro system .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 465.2) .

Q. What are the primary physicochemical properties critical for experimental design?

Key properties include:

  • Solubility : Limited aqueous solubility; use DMSO or ethanol for in vitro assays .
  • Stability : Degrades under UV light; store in amber vials at −20°C .
  • LogP : Predicted ~3.2 (via computational models), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in buffer pH, ATP concentration, or incubation time .
  • Compound purity : Impurities >5% skew dose-response curves .
    Methodology :
  • Replicate studies using standardized protocols (e.g., Eurofins Panlabs kinase panel).
  • Perform meta-analysis of dose-response data (GraphPad Prism) to identify outliers .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

SAR studies require systematic modifications:

  • Substituent variation : Replace the ethoxy group with methoxy or halogen atoms to assess impact on receptor binding .
  • Spiro-ring modification : Introduce heteroatoms (e.g., sulfur) to alter ring strain and conformational flexibility .
    Tools :
  • Molecular docking (AutoDock Vina) to predict binding affinities for targets like serotonin receptors .
  • Free-Wilson analysis to quantify substituent contributions to activity .

Q. How should researchers design experiments to assess metabolic stability in preclinical models?

Protocol :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at C-5 or glucuronidation) .
    Key parameters :
  • Half-life (t₁/₂ > 60 min suggests favorable stability).
  • Intrinsic clearance (Cl_int < 15 µL/min/mg) .

Q. What analytical techniques are suitable for detecting degradation products under stress conditions?

Forced degradation studies :

  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h.
  • Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6h .
    Analysis :
  • UPLC-PDA at 254 nm to resolve degradation peaks.
  • HRMS to identify fragments (e.g., loss of ethoxy group: m/z 437.1 → 393.0) .

Methodological Challenges and Solutions

Q. How can low yields in spiro-ring formation be mitigated during scale-up?

Optimization strategies :

  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24h) and improve yield by 20% .
  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic steps .

Q. What computational methods predict the compound’s pharmacokinetic profile?

In silico tools :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., 65% oral bioavailability) and BBB permeability .
  • PBPK modeling : GastroPlus simulates plasma concentration-time profiles in preclinical species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.